N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex organic compound with the molecular formula C21H33N3O9S and a molecular weight of 503.56642 g/mol This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a tetra-O-acetyl-beta-D-glucopyranosyl moiety linked via a thiourea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea typically involves multiple steps:
Preparation of the Aminocyclohexyl Intermediate: The starting material, (1S,2S)-2-aminocyclohexanol, is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted glucopyranosyl-thiourea compounds.
Scientific Research Applications
N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The glucopyranosyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)thiourea
- N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)thiourea
Uniqueness
N-[(1S,2S)-2-Aminocyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is unique due to its specific stereochemistry and the presence of the beta-D-glucopyranosyl moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H33N3O9S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[(2-aminocyclohexyl)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34) |
InChI Key |
JSUQXDLAAYLMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.